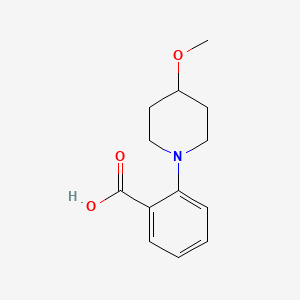
2-(4-Methoxypiperidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxypiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-Methoxypiperidin-1-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 4-methoxypiperidine with a benzoic acid derivative. Key steps include nucleophilic substitution or amide bond formation. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (optimized between 60–100°C), and catalysts (e.g., HATU or EDCI) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol/water. SHELX software (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and torsional conformations. This method also identifies hydrogen bonding or π-π interactions influencing molecular packing .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm substituent positions and piperidine ring conformation.
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm−1).
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
Advanced Research Questions
Q. How does the 4-methoxypiperidine moiety influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : The methoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability. Piperidine’s chair conformation affects stereoelectronic interactions with biological targets. Computational modeling (e.g., DFT or molecular docking) can predict binding affinities to enzymes or receptors, such as kinases or GPCRs .
Q. What strategies mitigate data contradictions in solubility and stability studies of this compound?
- Methodological Answer : Use standardized buffers (e.g., PBS at pH 7.4) and controlled temperature (25°C ± 1°C) for solubility assays. Stability under oxidative conditions is tested via HPLC-UV, comparing degradation products (e.g., benzoic acid derivatives) across accelerated storage conditions (40°C/75% RH) .
Q. How can metabolic pathways of this compound be elucidated using in vitro models?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Phase I metabolites (e.g., hydroxylation at the piperidine ring) and Phase II conjugates (glucuronidation) are identified using collision-induced dissociation (CID) fragmentation patterns .
Q. Safety and Handling
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential inhalation risks. Store at 2–8°C under inert gas (N2) to prevent hydrolysis. Spill cleanup requires neutralization with sodium bicarbonate and disposal as hazardous waste .
Q. Analytical Method Development
Q. How can HPLC methods be optimized for quantifying trace impurities in this compound?
- Methodological Answer : Employ a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile + 0.1% TFA). Detect impurities at 254 nm and validate method parameters (linearity: R2 > 0.999; LOD < 0.1%). Spike recovery studies (95–105%) ensure accuracy .
Q. What advanced techniques resolve chiral impurities in enantiomeric mixtures of this compound?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or SFC (supercritical fluid chromatography) using CO2/methanol mobile phases. Circular dichroism (CD) spectroscopy confirms enantiomeric excess (ee) ≥ 98% .
Q. Applications in Drug Discovery
Q. How is this compound utilized as a building block in medicinal chemistry campaigns?
- Methodological Answer : Its benzoic acid core serves as a carboxylate bioisostere for prodrug design. The piperidine moiety is modified to enhance pharmacokinetic properties (e.g., half-life extension via PEGylation) or target engagement (e.g., CNS penetration). SAR studies optimize substituents for potency against disease-specific targets .
属性
CAS 编号 |
708984-74-1 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-(4-methoxypiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-10-6-8-14(9-7-10)12-5-3-2-4-11(12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI 键 |
MNANLINROCEYEU-UHFFFAOYSA-N |
SMILES |
COC1CCN(CC1)C2=CC=CC=C2C(=O)O |
规范 SMILES |
COC1CCN(CC1)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















